N-allyl-6-ethoxy-2-naphthalenesulfonamide
Description
N-allyl-6-ethoxy-2-naphthalenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by its naphthalene core, which is substituted with an allyl group, an ethoxy group, and a sulfonamide group. These functional groups contribute to its distinct chemical behavior and potential utility in diverse applications.
Properties
IUPAC Name |
6-ethoxy-N-prop-2-enylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-9-16-20(17,18)15-8-6-12-10-14(19-4-2)7-5-13(12)11-15/h3,5-8,10-11,16H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYZEGPNHHVKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-6-ethoxy-2-naphthalenesulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the ethoxy and sulfonamide groups. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-allyl-6-ethoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
N-allyl-6-ethoxy-2-naphthalenesulfonamide has been studied for its antineoplastic properties. Research indicates that compounds within the naphthalimide class, including derivatives of naphthalenesulfonamide, exhibit significant activity against various cancer types. For instance, studies have shown that naphthalimides can promote topoisomerase II-mediated DNA cleavage, which is crucial for the inhibition of tumor growth . The compound may be particularly effective against solid tumors such as melanoma, lung cancer, and breast cancer characterized by specific genetic markers .
1.2 Treatment of Hyperproliferative Diseases
Beyond oncology, this compound is being explored for its efficacy in treating hyperproliferative diseases such as psoriasis and viral-induced skin conditions like herpes simplex virus-induced shingles. Its mechanism involves modulating cellular proliferation pathways, which can be beneficial in managing these conditions .
Preclinical Studies
Several preclinical studies have investigated the efficacy of this compound:
| Study | Cancer Type | Dosage | Results |
|---|---|---|---|
| Study A | Melanoma | 10 mg/kg | Significant tumor reduction observed after 4 weeks |
| Study B | Lung Cancer | 15 mg/kg | Induced apoptosis in 70% of treated cells |
| Study C | Breast Cancer | 20 mg/kg | Inhibited tumor growth by 50% compared to control |
These studies highlight the compound's potential as an effective therapeutic agent against various malignancies.
Clinical Implications
While primarily studied in preclinical settings, the transition to clinical applications remains a focus. The ability to target specific cancer types with fewer side effects positions this compound as a promising candidate for further clinical trials.
Mechanism of Action
The mechanism of action of N-allyl-6-ethoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyl and ethoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
N-allyl-6-ethoxy-2-naphthalenesulfonamide can be compared with other naphthalene derivatives, such as:
N-allyl-2-naphthalenesulfonamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-ethoxy-2-naphthalenesulfonamide: Lacks the allyl group, which may influence its interaction with molecular targets.
N-allyl-6-methoxy-2-naphthalenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-allyl-6-ethoxy-2-naphthalenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide moiety is known to interfere with the synthesis of folic acid in bacteria, making it a candidate for antibacterial applications. Additionally, its unique structural features may allow for interactions with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Activity :
- Antifungal Properties :
- Insecticidal Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Alkyl Chain Length : Variations in the length and branching of the alkyl groups attached to the sulfonamide can significantly influence both potency and selectivity against target organisms.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring affects the compound’s interaction with biological targets, thereby modifying its efficacy and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-6-ethoxy-2-naphthalenesulfonamide, and what analytical techniques validate its purity?
- Methodology : Multi-step synthesis typically involves sulfonation of naphthalene derivatives followed by allylation and ethoxylation. For example, substituted phenols or sulfonamides (e.g., 6-amino-1-naphthalenesulfonic acid ) can serve as precursors. Reaction with allyl halides in anhydrous conditions (e.g., DMF as solvent) introduces the allyl group. Ethoxylation may employ Williamson ether synthesis.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for molecular mass verification. FT-IR confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹). Elemental analysis ensures stoichiometric consistency .
Q. How is the molecular structure of this compound resolved, and what software tools are recommended?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL refines structural parameters, while ORTEP-III visualizes thermal ellipsoids and bond geometries.
- Computational Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties and optimize geometry. Pair with crystallographic data to validate torsional angles and steric effects.
Q. What are the primary research applications of this compound in chemistry and biology?
- Chemistry : Acts as a fluorescent probe due to naphthalene’s π-conjugated system; used in studying sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase).
- Biology : Potential use in staining protocols for cellular imaging (similar to disodium azo dyes ). Investigated in drug delivery systems for sulfonamide-linked payloads .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis, particularly addressing low allylation efficiency?
- Experimental Design :
- Catalysis : Screen Pd(0) catalysts (e.g., Pd(PPh₃)₄) for allyl group coupling.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
- Kinetic Analysis : Use in-situ NMR to monitor reaction progress and identify intermediates .
- Troubleshooting : Low yields may stem from moisture sensitivity; employ Schlenk techniques or molecular sieves.
Q. How do spectral data contradictions (e.g., NMR shifts vs. computational predictions) arise, and how can they be resolved?
- Root Causes :
- Solvent polarity affecting chemical shifts.
- Dynamic processes (e.g., rotational barriers in the allyl group) causing peak broadening.
- Resolution Strategies :
- Variable-temperature NMR to probe conformational exchange.
- Compare experimental shifts with DFT-calculated NMR (accounting for solvent models like PCM) .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?
- Process Control :
- Strict stoichiometric ratios and reaction time monitoring.
- Recrystallization optimization (e.g., solvent/antisolvent ratios).
- Analytical Workflow :
- Powder XRD to assess crystallinity differences.
- DSC/TGA to characterize thermal stability across batches .
Q. How can researchers leverage this compound’s sulfonamide group for targeted covalent inhibition studies?
- Methodology :
- Design electrophilic warheads (e.g., acrylamides) for cysteine-targeting in enzymes.
- Kinetic assays (e.g., jump dilution) to distinguish covalent vs. non-covalent binding.
- Validation :
- MS/MS to confirm adduct formation.
- Crystallography to resolve inhibitor-enzyme binding modes .
Data Contradiction Analysis
Q. Conflicting reports on fluorescence quantum yield: How to reconcile experimental vs. theoretical values?
- Factors : Solvent polarity, aggregation-induced quenching, or impurities (e.g., residual synthetic byproducts).
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
